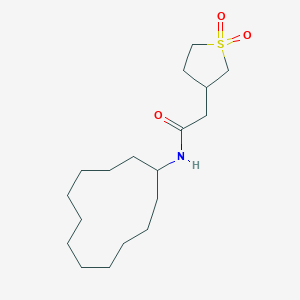
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide, also known as CDODA-Me, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. CDODA-Me is a thiazolidinedione derivative that has shown promising results in preclinical studies, making it a potential candidate for further research and development.
Wirkmechanismus
The mechanism of action of N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is not fully understood, but it is thought to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation and oxidative stress.
Biochemical and Physiological Effects
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of cancer cell growth and induction of apoptosis
- Improvement of insulin sensitivity and glucose uptake
- Reduction of inflammation and oxidative stress
- Reduction of atherosclerotic plaque formation
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has several advantages for use in lab experiments, including its relatively simple synthesis, its ability to inhibit cancer cell growth and induce apoptosis, and its potential to improve insulin sensitivity and reduce inflammation and oxidative stress. However, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide, including:
- Further studies to elucidate its mechanism of action
- Clinical trials to evaluate its potential as a cancer therapy
- Studies to evaluate its potential as a treatment for diabetes and cardiovascular disease
- Development of analogs with improved efficacy and safety profiles
In conclusion, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is a promising compound that has shown potential for use in various scientific fields. Further research is needed to fully understand its mechanism of action and evaluate its potential as a therapy for cancer, diabetes, and cardiovascular disease.
Synthesemethoden
The synthesis of N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with cyclododecanone in the presence of sodium hydride. The resulting product is then reacted with thioacetic acid to form N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide. The synthesis of N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is relatively straightforward and can be achieved using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been extensively studied for its potential applications in various scientific fields, including cancer research, diabetes, and cardiovascular disease. In cancer research, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In diabetes research, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of diabetes.
In cardiovascular disease research, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to reduce the formation of atherosclerotic plaques in animal models of the disease. N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of cardiovascular disease.
Eigenschaften
Produktname |
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide |
|---|---|
Molekularformel |
C18H33NO3S |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
N-cyclododecyl-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C18H33NO3S/c20-18(14-16-12-13-23(21,22)15-16)19-17-10-8-6-4-2-1-3-5-7-9-11-17/h16-17H,1-15H2,(H,19,20) |
InChI-Schlüssel |
JKSMFIVQJHAMJI-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(CCCCC1)NC(=O)CC2CCS(=O)(=O)C2 |
Kanonische SMILES |
C1CCCCCC(CCCCC1)NC(=O)CC2CCS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)
![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)

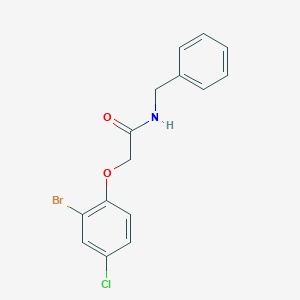

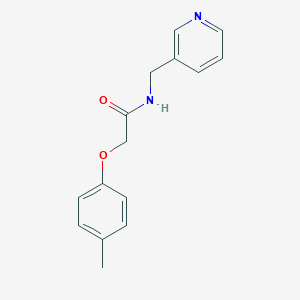
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
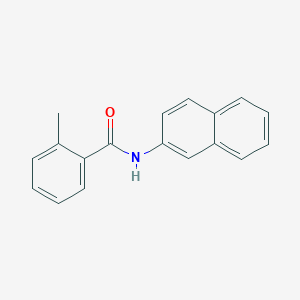
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)
![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
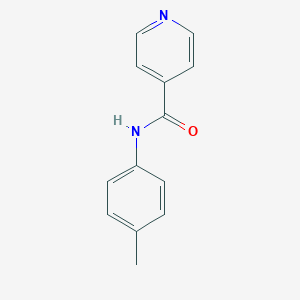
![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)